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Compound of Interest

Compound Name: 2-(Hydroxymethyl)pyridin-3-ol

Cat. No.: B082915 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and structural

characteristics of 2-(Hydroxymethyl)pyridin-3-ol, a pyridine derivative of interest in medicinal

chemistry and materials science. Due to the limited availability of public domain experimental

spectra for this specific compound, this document presents predicted spectroscopic data based

on established principles and data from analogous structures. It also includes detailed,

generalized experimental protocols for the acquisition of such data, intended to guide

researchers in their own analytical investigations.

Chemical Structure and Properties
IUPAC Name: 2-(Hydroxymethyl)pyridin-3-ol

Molecular Formula: C₆H₇NO₂

Molecular Weight: 125.13 g/mol [1]

CAS Number: 14047-53-1

Spectroscopic Data Summary
The following tables summarize the predicted and characteristic spectroscopic data for 2-
(Hydroxymethyl)pyridin-3-ol. These values are derived from the analysis of its chemical
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structure and comparison with related compounds, such as 2-(hydroxymethyl)pyridine and 3-

hydroxypyridine.

Table 1: Predicted ¹H NMR Spectroscopic Data
Protons

Predicted Chemical
Shift (δ, ppm)

Predicted
Multiplicity

Predicted Coupling
Constants (J, Hz)

H4 7.0 - 7.2
Doublet of doublets

(dd)

J(H4,H5) = 7-9,

J(H4,H6) = 1-2

H5 6.9 - 7.1 Triplet (t)
J(H5,H4) = 7-9,

J(H5,H6) = 7-9

H6 7.8 - 8.0
Doublet of doublets

(dd)

J(H6,H5) = 7-9,

J(H6,H4) = 1-2

-CH₂- 4.5 - 4.7 Singlet (s) -

Ar-OH 9.0 - 11.0 Broad Singlet (br s) -

-CH₂-OH 4.8 - 5.5 Triplet (t)
J(OH,CH₂) = 5-7 (if

coupled)

Note: The chemical shifts of the hydroxyl protons are highly dependent on solvent,

concentration, and temperature. The -CH₂-OH proton may appear as a broad singlet if

exchange is rapid.

Table 2: Predicted ¹³C NMR Spectroscopic Data
Carbon Atom Predicted Chemical Shift (δ, ppm)

C2 155 - 158

C3 145 - 148

C4 120 - 123

C5 118 - 121

C6 135 - 138

-CH₂- 60 - 64
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Table 3: Key IR Absorption Bands
Functional Group

Characteristic Absorption
Range (cm⁻¹)

Intensity

O-H Stretch (Alcohol & Phenol) 3200 - 3600 Strong, Broad

C-H Stretch (Aromatic) 3000 - 3100 Medium

C-H Stretch (Aliphatic, -CH₂-) 2850 - 2960 Medium

C=C & C=N Stretch (Pyridine

Ring)
1450 - 1600 Medium to Strong

C-O Stretch (Alcohol) 1000 - 1260 Strong

O-H Bend (Phenol) 1310 - 1390 Medium

Table 4: Mass Spectrometry Data
Ion m/z (predicted) Description

[M]⁺ 125 Molecular Ion

[M-H₂O]⁺ 107
Loss of water from the

hydroxymethyl group

[M-CH₂O]⁺ 95 Loss of formaldehyde

[C₅H₄NO]⁺ 94

Fragment corresponding to the

pyridine ring after side-chain

cleavage

Experimental Protocols
The following are detailed, generalized protocols for the spectroscopic analysis of 2-
(Hydroxymethyl)pyridin-3-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:
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Sample Preparation:

Weigh approximately 5-10 mg of 2-(Hydroxymethyl)pyridin-3-ol.

Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O)

in a standard 5 mm NMR tube. The choice of solvent is critical and will affect the chemical

shifts, particularly of the hydroxyl protons. DMSO-d₆ is often a good choice for compounds

with exchangeable protons.

Instrument Setup:

Use a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

Tune and shim the instrument to ensure a homogeneous magnetic field.

¹H NMR Acquisition:

Acquire a standard one-dimensional ¹H NMR spectrum.

Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and

an acquisition time of 2-4 seconds.

To confirm the identity of the -OH protons, a D₂O exchange experiment can be performed.

After acquiring the initial spectrum, add a drop of D₂O to the NMR tube, shake gently, and

re-acquire the spectrum. The signals corresponding to the exchangeable -OH protons

should disappear or significantly decrease in intensity.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum.

A larger number of scans will be required compared to ¹H NMR due to the lower natural

abundance of ¹³C.

Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be

used to differentiate between CH, CH₂, and CH₃ groups.

Infrared (IR) Spectroscopy
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Objective: To identify the functional groups present in the molecule.

Methodology:

Sample Preparation:

For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient.

Place a small amount of the powdered sample directly onto the ATR crystal.

Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with

dry potassium bromide and pressing the mixture into a thin, transparent disk.

Instrument Setup:

Use a Fourier Transform Infrared (FTIR) spectrometer.

Record a background spectrum of the empty sample holder (or clean ATR crystal).

Spectrum Acquisition:

Place the prepared sample in the spectrometer's sample compartment.

Acquire the spectrum, typically in the range of 4000 to 400 cm⁻¹.

The instrument software will automatically ratio the sample spectrum to the background

spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

Sample Preparation:

Dissolve a small amount of the sample (typically <1 mg/mL) in a suitable volatile solvent

such as methanol, acetonitrile, or a mixture with water.

Ionization Method:
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Electrospray ionization (ESI) is a suitable soft ionization technique for this polar molecule,

which will likely produce a strong protonated molecule peak [M+H]⁺.

Electron ionization (EI) can also be used, which will provide more extensive fragmentation

information but may result in a weak or absent molecular ion peak.

Mass Analysis:

Introduce the sample into the mass spectrometer.

Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu).

High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and

confirm the elemental composition.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the comprehensive spectroscopic

analysis and structural confirmation of 2-(Hydroxymethyl)pyridin-3-ol.
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Logical workflow for the spectroscopic analysis of 2-(Hydroxymethyl)pyridin-3-ol.

Synthesis
A reported synthesis of 2-(Hydroxymethyl)pyridin-3-ol involves the reaction of 3-

hydroxypyridine with formaldehyde in the presence of sodium hydroxide. The reaction mixture

is heated, and after cooling and acidification with acetic acid, the product is purified by silica gel

column chromatography.[1]

Conclusion
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This technical guide provides a foundational understanding of the expected spectroscopic

properties of 2-(Hydroxymethyl)pyridin-3-ol and outlines the necessary experimental

protocols for their determination. While experimental spectra are not yet widely available, the

predictive data and methodologies presented here offer a valuable resource for researchers

working on the synthesis, characterization, and application of this and related pyridine

derivatives. The logical workflow provides a clear roadmap for the systematic structural

elucidation of such compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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